But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene is a complex organometallic compound with a molecular formula of C52H54ClFePPd and a molecular weight of 907.7 g/mol . This compound is notable for its unique structure, which includes a combination of but-1-ene, chloropalladium, ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane, iron, and (2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene involves multiple steps. One common method includes the reaction of but-1-ene with chloropalladium(1+) and ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane in the presence of iron(2+) and (2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene . The reaction conditions typically involve the use of solvents such as dichloromethane (CH2Cl2) and may require specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also participate in reduction reactions, where it gains electrons.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism by which But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene exerts its effects involves its ability to act as a catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with organic substrates, facilitating their transformation into desired products through catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
- Allyl(chloro)[1,2,3,4,5-pentaphenyl-1’-(di-tert-butylphosphino)ferrocene]palladium(II)
- Chloro(crotyl)[1,2,3,4,5-pentaphenyl-1’-(di-tert-butylphosphino)ferrocene]palladium(II)
Uniqueness
What sets But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene apart from similar compounds is its specific combination of functional groups and metal centers, which confer unique catalytic properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not perform as effectively .
Properties
CAS No. |
1252598-33-6 |
---|---|
Molecular Formula |
C52H54ClFePPd |
Molecular Weight |
907.7 g/mol |
IUPAC Name |
but-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.C13H22P.C4H7.ClH.Fe.Pd/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-3-4-2;;;/h1-25H;7-10H,1-6H3;3-4H,1H2,2H3;1H;;/q3*-1;;2*+2/p-1 |
InChI Key |
ZDJQQIXNGDRDQM-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]C=C.CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.Cl[Pd+].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.